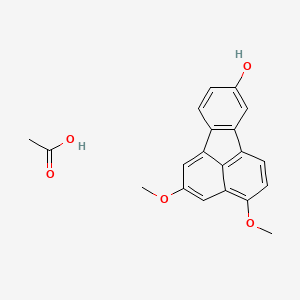
4-Octene, 4-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 4-ethyl-4-octene . Alkenes like 4-Octene, 4-ethyl- are unsaturated hydrocarbons, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 4-ethyl- typically involves the alkylation of 4-octyne. This process can be carried out using various catalysts and reaction conditions. One common method is the use of a palladium catalyst in the presence of hydrogen gas, which facilitates the addition of an ethyl group to the 4-octyne molecule .
Industrial Production Methods
Industrial production of 4-Octene, 4-ethyl- often involves the catalytic cracking of petroleum hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 4-Octene, 4-ethyl-. The specific conditions, such as temperature and pressure, can be adjusted to optimize the yield of the desired product .
化学反応の分析
Types of Reactions
4-Octene, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogen gas in the presence of a palladium catalyst is a common reducing agent.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkenes.
科学的研究の応用
4-Octene, 4-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 4-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of oxidized products. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
類似化合物との比較
4-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
4-Octene: Similar in structure but lacks the ethyl group at the fourth carbon.
3-Octene: The double bond is located between the third and fourth carbon atoms.
1-Octene: The double bond is located between the first and second carbon atoms.
The uniqueness of 4-Octene, 4-ethyl- lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the fourth carbon atom makes it distinct from other octenes .
特性
CAS番号 |
89880-82-0 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
4-ethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h9H,4-8H2,1-3H3 |
InChIキー |
SCGMACYSUWTWRP-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


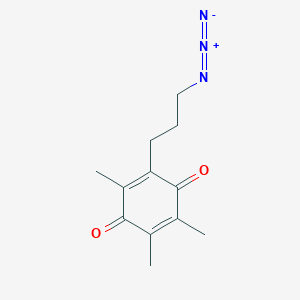
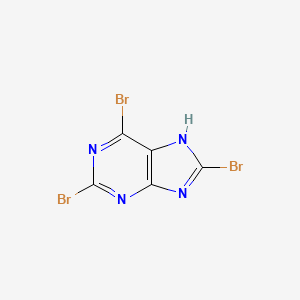
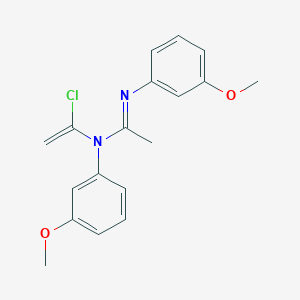
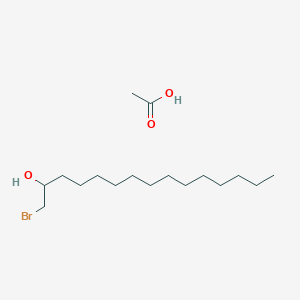
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

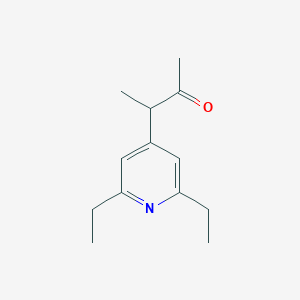
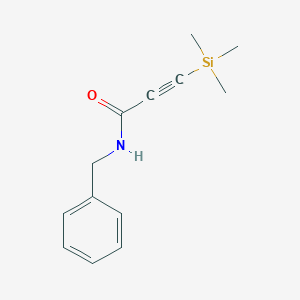
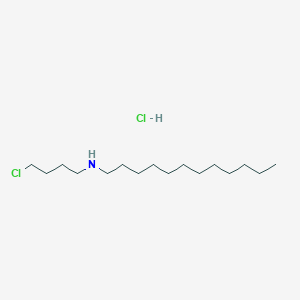
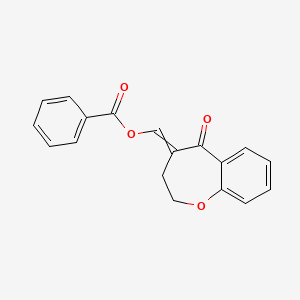
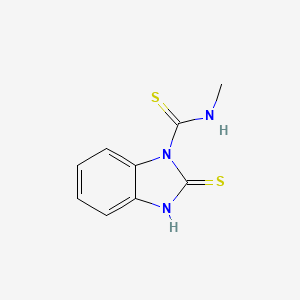
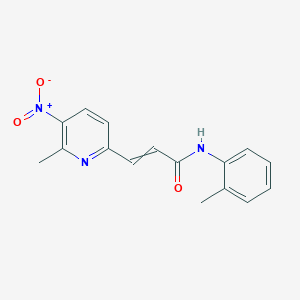
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
